molecular formula C12H15NO4 B243532 2-Hydroxy-4-(pentanoylamino)benzoic acid

2-Hydroxy-4-(pentanoylamino)benzoic acid

Cat. No.: B243532
M. Wt: 237.25 g/mol
InChI Key: CTEGJZWAHPNQJC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(pentanoylamino)benzoic acid is a benzoic acid derivative featuring a hydroxyl group at the ortho (2nd) position and a pentanoylamino (-NHCOC₄H₉) substituent at the para (4th) position (Figure 1). This unique substitution pattern distinguishes it from simpler benzoic acid derivatives like salicylic acid (2-hydroxybenzoic acid) or 4-hydroxybenzoic acid (pHBA). The pentanoylamino group introduces both steric bulk and hydrophobic character, influencing solubility, acidity, and biological interactions .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-hydroxy-4-(pentanoylamino)benzoic acid

InChI

InChI=1S/C12H15NO4/c1-2-3-4-11(15)13-8-5-6-9(12(16)17)10(14)7-8/h5-7,14H,2-4H2,1H3,(H,13,15)(H,16,17)

InChI Key

CTEGJZWAHPNQJC-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

4-Hydroxybenzoic acid (pHBA) (CAS 99-96-7): Hydroxyl group at the para position .

2-Hydroxybenzoic acid (salicylic acid) : Hydroxyl at the ortho position.

4-Aminobenzoic acid (pABA): Amino group at the para position .

2-Hydroxy-4-(methylthio)-butanoic acid (CAS 583-91-5): Methylthio substituent at position 4 .

Azo-linked derivatives : 2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Substituents Molecular Formula Molecular Weight pKa (Carboxylic) pKa (Phenolic) Key Properties
2-Hydroxy-4-(pentanoylamino)BA* -OH (C2), -NHCOC₄H₉ (C4) C₁₂H₁₅NO₄ 253.25 ~3.5–4.0† ~8.5–9.5† Moderate hydrophobicity
4-Hydroxybenzoic acid (pHBA) -OH (C4) C₇H₆O₃ 138.12 4.5 9.3 High aqueous solubility
Salicylic acid -OH (C2) C₇H₆O₃ 138.12 2.97 13.8 Intramolecular H-bonding
4-Aminobenzoic acid (pABA) -NH₂ (C4) C₇H₇NO₂ 137.14 4.9 2.4 (amino) Photostability, vitamin precursor
2-Hydroxy-4-(methylthio)-BA‡ -OH (C2), -SCH₃ (C4) C₈H₈O₃S 184.21 N/A N/A Thioether-linked reactivity

*Estimated values based on analogous compounds; †Predicted based on benzothiazolylazo derivatives ; ‡Butanoic acid derivative.

Key Observations:
  • Acidity: The carboxylic acid pKa of 2-Hydroxy-4-(pentanoylamino)benzoic acid (~3.5–4.0) is lower than pHBA (4.5) due to electron-withdrawing effects of the pentanoylamino group. The phenolic pKa (~8.5–9.5) aligns with benzothiazolylazo derivatives .
  • Biosensor Recognition: Substituted benzoic acids with para > ortho > meta substituents show stronger biosensor responses (e.g., pABA > pHBA in yeast-based assays) . The pentanoylamino group’s steric bulk may reduce binding affinity compared to smaller substituents.

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